molecular formula C20H18N2O2 B11554423 2-(2-methylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(2-methylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11554423
M. Wt: 318.4 g/mol
InChI Key: WAJJOAYDCPWIEH-FYJGNVAPSA-N
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Description

2-(2-methylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a hydrazide group. Its chemical formula is C19H18N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide typically involves the condensation of 2-(2-methylphenoxy)acetohydrazide with naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding amines.

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetohydrazide
  • 2-(4-methylphenoxy)acetohydrazide
  • 2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Uniqueness

2-(2-methylphenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]acetohydrazide is unique due to the presence of both a naphthalene ring and a hydrazide group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H18N2O2/c1-15-6-2-5-9-19(15)24-14-20(23)22-21-13-16-10-11-17-7-3-4-8-18(17)12-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+

InChI Key

WAJJOAYDCPWIEH-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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